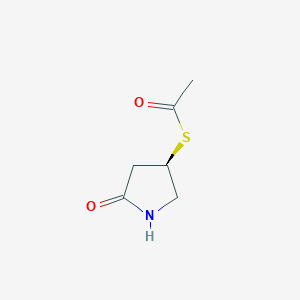

(r)-4-Acetylthio-2-pyrrolidinone

Vue d'ensemble

Description

®-4-Acetylthio-2-pyrrolidinone is a chiral compound with a unique structure that includes a pyrrolidinone ring substituted with an acetylthio group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Acetylthio-2-pyrrolidinone typically involves the reaction of ®-4-hydroxy-2-pyrrolidinone with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by an acetylthio group.

Industrial Production Methods: Industrial production of ®-4-Acetylthio-2-pyrrolidinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Types of Reactions:

Oxidation: ®-4-Acetylthio-2-pyrrolidinone can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the carbonyl group in the acetylthio moiety can yield alcohol derivatives.

Substitution: The acetylthio group can be substituted by other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrolidinone derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including (R)-4-Acetylthio-2-pyrrolidinone, in exhibiting antimicrobial properties. Research indicates that modifications to the pyrrolidine structure can enhance activity against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

Pyrrolidine derivatives have been explored for their anticancer effects. For instance, compounds derived from this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Anti-inflammatory Effects

The inhibition of phosphodiesterase (PDE) enzymes is another significant application area. Compounds related to this compound have been identified as selective PDE4 inhibitors, which can reduce inflammation by decreasing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1β . This makes them potential therapeutic agents for treating chronic inflammatory diseases.

Neurological Applications

There is ongoing research into the use of pyrrolidine-based compounds as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's. The ability of these compounds to cross the blood-brain barrier and their interaction with neurotransmitter systems are key areas of investigation .

Case Study 1: Synthesis and Biological Evaluation

A series of studies synthesized various derivatives of this compound, evaluating their biological activities against different pathogens and cancer cell lines. Notably, one derivative demonstrated an IC50 value of 0.029 µM against acetylcholinesterase, indicating potent activity that could lead to further development as a therapeutic agent for cognitive disorders .

Case Study 2: Anti-inflammatory Research

In a controlled study involving animal models, a pyrrolidine derivative was tested for its anti-inflammatory effects. Results showed significant reductions in edema and inflammatory markers when compared to control groups treated with standard anti-inflammatory drugs. This underscores the potential utility of this compound derivatives in managing inflammatory conditions .

Mécanisme D'action

The mechanism of action of ®-4-Acetylthio-2-pyrrolidinone involves its interaction with specific molecular targets. The acetylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

(S)-4-Acetylthio-2-pyrrolidinone: The enantiomer of ®-4-Acetylthio-2-pyrrolidinone, with similar chemical properties but different biological activities.

4-Hydroxy-2-pyrrolidinone: The precursor in the synthesis of ®-4-Acetylthio-2-pyrrolidinone.

4-Acetylthio-2-pyrrolidinone: The racemic mixture of both enantiomers.

Uniqueness: ®-4-Acetylthio-2-pyrrolidinone is unique due to its chiral nature, which can lead to specific interactions with biological targets, making it a valuable compound in stereoselective synthesis and medicinal chemistry.

Activité Biologique

(R)-4-Acetylthio-2-pyrrolidinone is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its acetylthio group, which allows it to interact with thiol-containing enzymes. This interaction can inhibit enzymatic activity, thereby influencing various biochemical pathways. The compound has been investigated for its roles in several biological contexts, including anti-inflammatory and antimicrobial activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

- Cell Lines Tested :

- Human prostate cancer cells (PC-3, LNCaP)

- Triple-negative breast cancer (MDA-MB-231)

- Melanoma (IGR39)

- Pancreatic carcinoma (Panc-1)

The compound demonstrated varying levels of cytotoxicity with IC values indicating significant effectiveness against specific cancer types. For instance, in one study, it displayed an IC value of 69.4 µM against PC-3 cells and 47.8 µM against LNCaP cells .

2. Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes. This makes it a candidate for developing new antimicrobial agents.

3. Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented in several studies. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease .

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC Values | Notes |

|---|---|---|---|

| Anticancer | PC-3, LNCaP | 69.4 µM, 47.8 µM | Induces apoptosis in cancer cells |

| Antimicrobial | Various bacterial strains | Varies | Disrupts cell membranes |

| Anti-inflammatory | In vitro models | N/A | Inhibits pro-inflammatory cytokines |

Case Study: Anticancer Efficacy

In a recent study, this compound was tested on human melanoma IGR39 cells using the MTT assay to assess cytotoxicity. The results indicated that the compound significantly reduced cell viability at low micromolar concentrations, suggesting its potential as an effective anticancer agent .

Propriétés

IUPAC Name |

S-[(3R)-5-oxopyrrolidin-3-yl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-4(8)10-5-2-6(9)7-3-5/h5H,2-3H2,1H3,(H,7,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGMCMAJECIOHO-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@@H]1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.